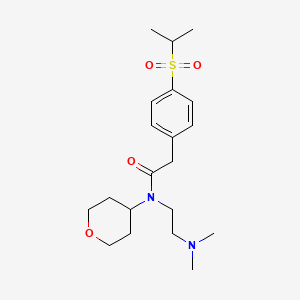

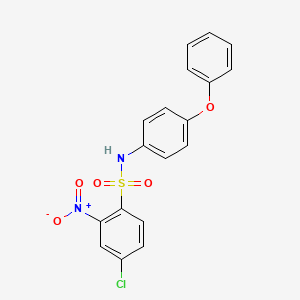

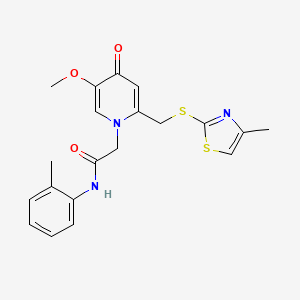

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxyamide derivatives are important classes of heterocyclic organic compounds. The presence of the carboxamide scaffold in the compounds caused their wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibiting activities .Physical And Chemical Properties Analysis

The physical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, were reported as a pale white solid with a yield of 45% and a melting point of 72–74°C .科学的研究の応用

Solar Energy Conversion Efficiency

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. A study found that a derivative with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency. This implies potential applications of furan derivatives in improving the efficiency of solar cells (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furan derivatives have been used in the synthesis of complex heterocyclic compounds like dihydrothieno(and furo)pyrimidines. These syntheses contribute to the development of new molecules with potential applications in various fields of chemistry and pharmacology (Maruoka et al., 2001).

Electrophilic Substitution Reactions

The synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has been studied. This compound underwent various electrophilic substitution reactions, indicating its versatility in chemical reactions and potential for further applications in organic synthesis (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

A study on the antiplasmodial activities of N-acylated furazan-3-amine, which is structurally related to furan derivatives, showed promising activity against Plasmodium falciparum strains. This suggests potential applications in developing antimalarial drugs (Hermann et al., 2021).

Development of Electrochromic Conducting Polymers

Furan derivatives have been involved in the synthesis of electrochromic conducting polymers, which exhibit low redox switching potentials and stability in the conducting state. Such materials are valuable in the development of smart windows and display technologies (Sotzing et al., 1996).

作用機序

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRBSBSTRFMLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

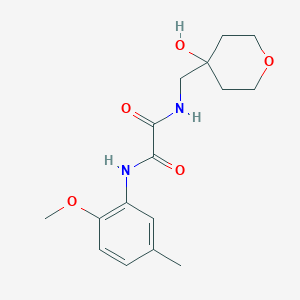

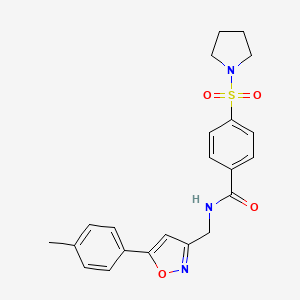

![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)

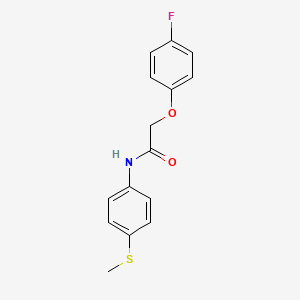

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)

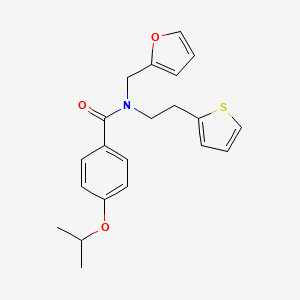

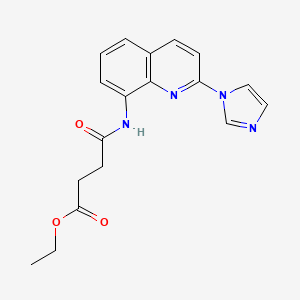

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2643269.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2643273.png)